N-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}pyridine-3-carboxamide
Description
N-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}pyridine-3-carboxamide is a heterocyclic compound featuring a thiophen-2-yl-substituted imidazole core linked via an ethyl group to a pyridine-3-carboxamide moiety. The imidazole ring, a five-membered aromatic system with two nitrogen atoms, is methylated at the 1-position, while the thiophene ring (a sulfur-containing heterocycle) occupies the 4-position of the imidazole.
Properties
IUPAC Name |
N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-20-11-13(14-5-3-9-22-14)19-15(20)6-8-18-16(21)12-4-2-7-17-10-12/h2-5,7,9-11H,6,8H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEKGVYUINPZMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)C2=CN=CC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that both thiophene and imidazole derivatives have been found to bind with high affinity to multiple receptors, which could suggest a broad spectrum of potential targets for this compound.
Mode of Action
It’s known that thiophene and imidazole derivatives can exhibit a variety of biological activities. These activities could be the result of the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene and imidazole derivatives, it’s plausible that this compound could affect multiple pathways, leading to diverse downstream effects.
Result of Action
Given the diverse biological activities of thiophene and imidazole derivatives, it’s likely that this compound could have a wide range of effects at the molecular and cellular levels.
Biological Activity
N-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}pyridine-3-carboxamide is a complex organic compound featuring a unique combination of functional groups, including an imidazole ring and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-tubercular and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C₁₇H₁₅N₅OS₂, with a molecular weight of 369.5 g/mol. The presence of heterocycles such as imidazole and thiophene enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₅OS₂ |
| Molecular Weight | 369.5 g/mol |
| CAS Number | 1396812-86-4 |
Antitubercular Activity
Recent studies have highlighted the potential of compounds similar to this compound in combating Mycobacterium tuberculosis. For instance, derivatives designed around similar scaffolds demonstrated significant activity against M. tuberculosis with IC₅₀ values ranging from 1.35 to 2.18 μM, indicating potent anti-tubercular properties . The structural features that contribute to this activity include the ability to interact with bacterial enzymes crucial for survival.
Anticancer Activity
The compound's structural motifs suggest potential anticancer properties, particularly through mechanisms involving inhibition of key enzymes in cancer metabolism. For example, similar compounds have shown promising results as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme often upregulated in cancer cells, which plays a role in immune evasion . Compounds exhibiting IC₅₀ values as low as 0.16 μM against IDO1 highlight the potential for developing this compound as an effective anticancer agent.
The mechanism of action for this compound is hypothesized to involve the following:
- Binding Affinity : The imidazole ring can act as a ligand for metal ions, while the thiophene moiety may engage in π–π interactions with target proteins.
- Enzyme Inhibition : By inhibiting enzymes like IDO1, the compound can alter metabolic pathways critical for tumor growth and immune response modulation.
- Bioavailability : The structural complexity may enhance its bioavailability and interaction with biological targets compared to simpler analogs.
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Study on Anti-Tubercular Agents : A series of substituted benzamides were synthesized and evaluated for their anti-tubercular activity against M. tuberculosis H37Ra, showing significant inhibition at low concentrations .
- Anticancer Research : Compounds derived from pyridine and imidazole frameworks were tested for their effects on various cancer cell lines, revealing promising IC₅₀ values that support further development as therapeutic agents .
Comparison with Similar Compounds
Comparison with Target Compound :
- Core Structure: The target compound’s imidazole-pyridine scaffold differs from quinolones, which may alter target specificity (e.g., kinase vs. DNA gyrase inhibition).
- Substituent Effects: Both the target and Foroumadi’s compounds utilize thiophene for hydrophobic interactions, but the absence of a quinolone core in the target suggests divergent mechanisms of action.
Pharmacopeial Thiophen-2-yl Ethylamine Derivatives
The Pharmacopeial Forum (2017) lists compounds with thiophen-2-yl ethylamine motifs, such as:
Comparison with Target Compound :
- Linker Similarities : The ethyl-thiophen-2-yl linkage is shared, suggesting comparable conformational flexibility.
- Functional Groups : The target’s pyridine carboxamide may offer stronger hydrogen-bonding capacity compared to the amine/oxide/sulfonate groups in Pharmacopeial compounds.
Data Table: Structural and Functional Comparison
Research Implications and Limitations
- Structural Insights: The target’s imidazole-pyridine-thiophene architecture may confer unique solubility and binding profiles compared to quinolone or tetrahydronaphthalen-based analogs.
- Data Gaps : Direct pharmacological or synthetic data for the target compound are absent in the provided evidence, necessitating further experimental validation.
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